molecular formula C13H18N2O3 B8191799 Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

Cat. No.: B8191799
M. Wt: 250.29 g/mol
InChI Key: XNKUUGNEYNGZGJ-RYUDHWBXSA-N
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Description

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl carbamate group at the 1-position, an amino group at the 3S position, and a hydroxyl group at the 5S position. This compound is of significant interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules, particularly protease inhibitors and enzyme modulators. The stereochemistry at the 3S and 5S positions is critical for its interactions with biological targets, as minor stereochemical changes can drastically alter activity .

Properties

IUPAC Name

benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKUUGNEYNGZGJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine derivatives.

    Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity and chemoselectivity.

    Final Coupling: The benzyl group is introduced through a coupling reaction, such as a nucleophilic substitution or a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under suitable conditions.

    Reduction: The amino group can be reduced to form an amine or a secondary amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a secondary amine.

Scientific Research Applications

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of a particular enzyme, affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (3S,5S)-3-Amino-5-hydroxypiperidine-1-carboxylate (HG-3957)

  • Structural Differences : Replaces the benzyl group with a tert-butyl carbamate.
  • Enhanced metabolic stability due to the tert-butyl group’s resistance to enzymatic cleavage, whereas the benzyl group may be more susceptible to oxidative degradation .
  • Applications : Preferred in scenarios requiring prolonged stability, such as prodrug design.

Benzyl (5S)-5-Amino-3,3-difluoropiperidine-1-carboxylate (CAS 1562988-38-8)

  • Structural Differences: Contains difluoro substituents at the 3-position instead of hydroxyl and amino groups.
  • Improved metabolic stability and membrane permeability due to fluorine’s lipophilic nature .
  • Applications : Useful in fluorinated drug analogs targeting enzymes sensitive to electronic perturbations.

Benzyl (3S)-3-Aminopiperidine-1-carboxylate

  • Structural Differences : Lacks the 5-hydroxyl group.
  • Increased conformational flexibility due to the absence of the hydroxyl group’s steric and electronic constraints .
  • Applications : Serves as a simpler scaffold for structure-activity relationship (SAR) studies.

Benzyl 3,3-Difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1356339-31-5)

  • Structural Differences : Substitutes the 5-hydroxyl group with a hydroxymethyl group and adds difluoro substituents at the 3-position.
  • Difluoro substituents may stabilize specific ring conformations through hyperconjugation .
  • Applications : Explored in dual-functionalized analogs for multitarget engagement.

Biological Activity

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a compound of significant interest in biochemical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound is characterized by a piperidine ring with hydroxyl and amino functional groups, which play crucial roles in its biological interactions. The stereochemistry of the compound contributes to its reactivity and specificity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions, enabling the compound to modulate enzyme activity and receptor signaling pathways.

Biological Activity Findings

Numerous studies have investigated the biological activity of this compound:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on serine hydrolases, with some derivatives exhibiting competitive inhibition characteristics .
  • Anticancer Properties : Research indicates that this compound may possess antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that similar piperidine derivatives exhibit IC50 values in the micromolar range against human breast and ovarian cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCompetitive inhibition of serine hydrolases
AntiproliferativeIC50 values ranging from 19.9 to 75.3 µM
Interaction StudiesModulation of receptor signaling pathways

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of this compound with monoacylglycerol lipase (MAGL) revealed that modifications to the compound could enhance its inhibitory potency. The study highlighted a derivative with an IC50 value of 0.84 µM, indicating strong inhibitory activity against MAGL .
  • Anticancer Activity Investigation : Another research effort evaluated the antiproliferative effects of related compounds on cancer cell lines. Results showed significant growth inhibition in MDA-MB-231 and OVCAR-3 cells, prompting further investigation into structure-activity relationships for optimization .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives that exhibit similar biological activities:

Compound NameActivity TypeIC50 Value
BenzoylpiperidineEnzyme Inhibition11.7 µM
(2S,3R)-3-MethylglutamateNeurotransmitter StudyN/A
Benzyl (4R)-4-amino-piperidineAntiproliferative19.9 - 75.3 µM

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